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molecular formula C10H8ClNO B6611435 6-amino-5-chloronaphthalen-2-ol CAS No. 702640-87-7

6-amino-5-chloronaphthalen-2-ol

Cat. No. B6611435
M. Wt: 193.63 g/mol
InChI Key: QGXVJNPLRAKFQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07202364B2

Procedure details

A mixture of N-(6-acetyloxy-1-chloro-2-naphthyl)carbamic acid ethyl ester (375 mg, 1.34 mmol) and KOH (903 mg, 16.1 mmol) in ethanol (10 mL) is heated to reflux temperature under N2 atmosphere for 4.5 hours. The reaction mixture is concentrated by rotary evaporator under high vacuum. The residual oil is partitioned between EtOAc and water. After acidification (2 N HCl), the organic layer is separated, washed with brine and dried (MgSO4). Concentration by rotary evaporator gives 1-chloro-2-amino-6-naphthol as a brown solid.
Name
N-(6-acetyloxy-1-chloro-2-naphthyl)carbamic acid ethyl ester
Quantity
375 mg
Type
reactant
Reaction Step One
Name
Quantity
903 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:5][C:6]1[CH:15]=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[C:11]([O:16]C(=O)C)[CH:12]=2)[C:7]=1[Cl:20])C.[OH-].[K+]>C(O)C>[Cl:20][C:7]1[C:8]2[C:13](=[CH:12][C:11]([OH:16])=[CH:10][CH:9]=2)[CH:14]=[CH:15][C:6]=1[NH2:5] |f:1.2|

Inputs

Step One
Name
N-(6-acetyloxy-1-chloro-2-naphthyl)carbamic acid ethyl ester
Quantity
375 mg
Type
reactant
Smiles
C(C)OC(NC1=C(C2=CC=C(C=C2C=C1)OC(C)=O)Cl)=O
Name
Quantity
903 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature under N2 atmosphere for 4.5 hours
Duration
4.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated by rotary evaporator under high vacuum
CUSTOM
Type
CUSTOM
Details
The residual oil is partitioned between EtOAc and water
CUSTOM
Type
CUSTOM
Details
After acidification (2 N HCl), the organic layer is separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
Concentration
CUSTOM
Type
CUSTOM
Details
by rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC2=CC(=CC=C12)O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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